molecular formula C10H8BrNO3 B1414203 Methyl 2-bromo-5-cyano-4-methoxybenzoate CAS No. 1807080-95-0

Methyl 2-bromo-5-cyano-4-methoxybenzoate

Cat. No.: B1414203
CAS No.: 1807080-95-0
M. Wt: 270.08 g/mol
InChI Key: SXNVZTRFHIKRGA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-methoxybenzoate: is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-methoxybenzoic acid.

    Bromination: The 4-methoxybenzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Nitrile Formation: The brominated product is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide to introduce the cyano group at the 5-position.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production methods for methyl 2-bromo-5-cyano-4-methoxybenzoate would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 2-bromo-5-cyano-4-methoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Products like 2-amino-5-cyano-4-methoxybenzoate.

    Reduction: Products like 2-bromo-5-amino-4-methoxybenzoate.

    Oxidation: Products like 2-bromo-5-cyano-4-carboxybenzoate.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 2-bromo-5-cyano-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-cyano-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the cyano group.

    Methyl 2-bromo-4-cyano-5-methoxybenzoate: Similar structure but with different positioning of the cyano group.

    Methyl 2-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of a cyano group.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-4-8(11)7(10(13)15-2)3-6(9)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNVZTRFHIKRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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